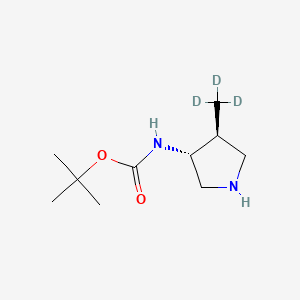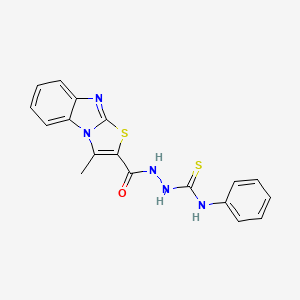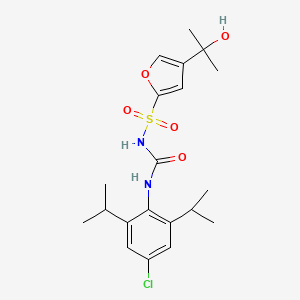
Nlrp3-IN-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nlrp3-IN-5 is a small molecule inhibitor specifically designed to target the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines such as interleukin-1β and interleukin-18 . Dysregulation of the NLRP3 inflammasome has been implicated in various inflammatory and autoimmune diseases, making this compound a promising therapeutic candidate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Nlrp3-IN-5 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include:
Formation of the Core Structure: This involves the construction of the core heterocyclic structure through cyclization reactions.
Functional Group Modifications: Introduction of specific functional groups to enhance the inhibitory activity and selectivity towards NLRP3.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis while ensuring consistency, purity, and yield. This may include:
Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent systems to maximize yield.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Quality Control: Implementing stringent quality control measures to ensure the final product meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions: Nlrp3-IN-5 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced compounds.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Nlrp3-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the NLRP3 inflammasome and its role in inflammation.
Biology: Investigates the molecular mechanisms of NLRP3 activation and inhibition in cellular models.
Industry: Potential use in the development of anti-inflammatory drugs and therapies.
Mecanismo De Acción
Nlrp3-IN-5 exerts its effects by specifically binding to the NLRP3 protein, preventing its oligomerization and subsequent activation of the inflammasome complex . This inhibition blocks the activation of caspase-1 and the processing of pro-inflammatory cytokines, thereby reducing inflammation. The molecular targets include the NLRP3 protein itself and the downstream signaling pathways involved in inflammasome activation.
Comparación Con Compuestos Similares
MCC950: Another well-known NLRP3 inhibitor with a similar mechanism of action.
CY-09: A small molecule inhibitor targeting the ATPase activity of NLRP3.
OLT1177: An orally active NLRP3 inhibitor with anti-inflammatory properties.
Uniqueness of Nlrp3-IN-5: this compound is unique in its high specificity and potency towards the NLRP3 inflammasome. Unlike some other inhibitors, it does not affect other inflammasomes or related pathways, making it a highly selective therapeutic candidate .
Propiedades
Fórmula molecular |
C20H27ClN2O5S |
|---|---|
Peso molecular |
443.0 g/mol |
Nombre IUPAC |
1-[4-chloro-2,6-di(propan-2-yl)phenyl]-3-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylurea |
InChI |
InChI=1S/C20H27ClN2O5S/c1-11(2)15-8-14(21)9-16(12(3)4)18(15)22-19(24)23-29(26,27)17-7-13(10-28-17)20(5,6)25/h7-12,25H,1-6H3,(H2,22,23,24) |
Clave InChI |
RTJGVFANTDWUEG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=CC(=C1NC(=O)NS(=O)(=O)C2=CC(=CO2)C(C)(C)O)C(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



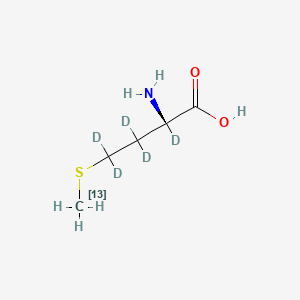
![[(3S,5S,8S,9R,10S,12R,13R,14R,17S)-3-[(2R,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,14,17-trihydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthren-12-yl] benzoate](/img/structure/B12422014.png)
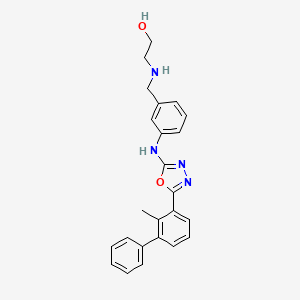

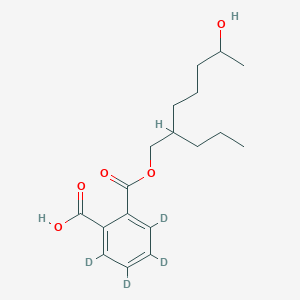

![3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid](/img/structure/B12422057.png)
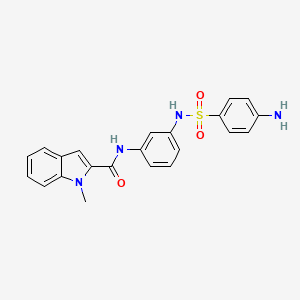
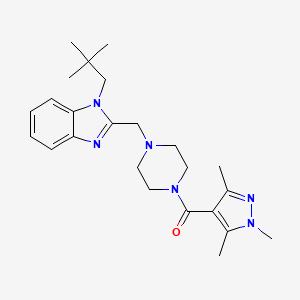
![(6s)-6-Phenyl-5,6-Dihydrobenzo[h]quinazolin-2-Amine](/img/structure/B12422073.png)
![[(2S,3S,4R,5R)-4-hydroxy-2-[[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxymethyl]-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12422080.png)
